Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate
Overview
Description
“Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate” is a chemical compound with the molecular formula C13H16O5 . It has a molecular weight of 252.26314 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Methyl 4-bromobutyrate and Vanillin . The specific synthesis process and conditions may vary depending on the specific requirements and constraints of the synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H16O5 . The detailed 3D structure can be obtained from its MOL file .Physical and Chemical Properties Analysis
“this compound” has a melting point of 66 °C and a predicted boiling point of 397.0±32.0 °C . Its predicted density is 1.153±0.06 g/cm3 .Scientific Research Applications
Synthesis and Polymerization Applications
Synthesis with Adamantan Amines : Methyl 2-(4-allyl-2-methoxyphenoxy)acetate, closely related to Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate, reacts with adamantan-2-amine and (adamantan-1-yl)methylamine to form amides and corresponding butyl esters. This reaction demonstrates potential applications in synthesizing complex organic compounds (Novakov et al., 2017).
Copolymerization with Styrene : Novel copolymers of styrene, including phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, have been synthesized. These compounds are valuable for creating diverse polymer materials, highlighting the versatility of compounds like this compound in polymer science (Kharas et al., 2016).
Biological and Chemical Analysis
Fluorogenic Labeling in HPLC : A compound structurally related to this compound has been used as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols. This application demonstrates the potential of similar compounds in analytical chemistry and biochemistry (Gatti et al., 1990).
Insect Pest Control Agents : Ester derivatives of biologically active alcohols, closely related to this compound, have been investigated for potential application in insect pest control. This showcases a unique application in agricultural and environmental sciences (Wimmer et al., 2007).
Properties
IUPAC Name |
methyl 4-(4-formyl-2-methoxyphenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-16-12-8-10(9-14)5-6-11(12)18-7-3-4-13(15)17-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAKFRLDCQWYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444446 | |
Record name | 4-(4-formyl-2-methoxyphenoxy)-butyric acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176375-41-0 | |
Record name | 4-(4-formyl-2-methoxyphenoxy)-butyric acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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